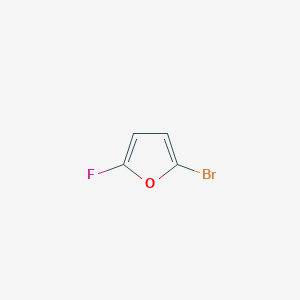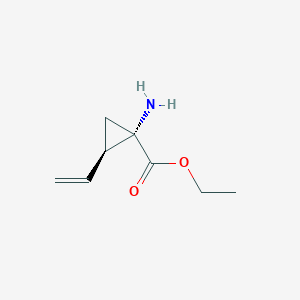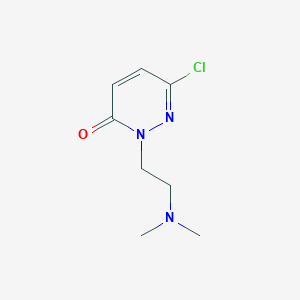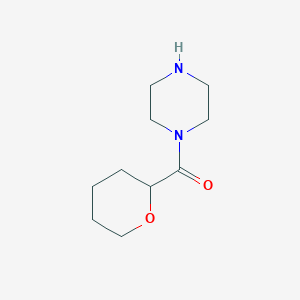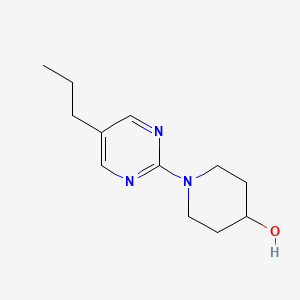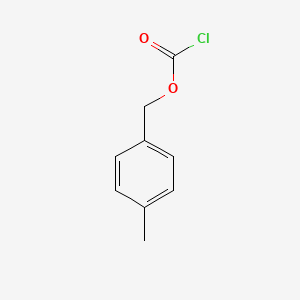
(4-Methylphenyl)methyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)methyl chloroformate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzyl chloroformate, where a methyl group is attached to the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Methylphenyl)methyl chloroformate can be synthesized by reacting 4-methylbenzyl alcohol with phosgene (COCl2). The reaction typically proceeds as follows: [ \text{4-Methylbenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ] The reaction is carried out under controlled conditions to minimize the production of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyl carbonochloridate involves the use of phosgene gas in excess to ensure complete conversion of the alcohol to the carbonochloridate. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the separation of the product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methylphenyl)methyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, which are useful intermediates in organic synthesis.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylbenzyl alcohol and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
4-Methylbenzyl Alcohol: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)methyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during peptide synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Organic Synthesis: Utilized in the preparation of complex organic molecules.
Mecanismo De Acción
The primary mechanism of action of 4-methylbenzyl carbonochloridate involves the formation of a covalent bond with the amine group of a substrate. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it during subsequent synthetic steps. The protecting group can be removed under acidic or basic conditions to regenerate the free amine .
Comparación Con Compuestos Similares
Benzyl Chloroformate: Similar in structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl Carbonochloridate: Contains a methoxy group instead of a methyl group, offering different reactivity and protection properties.
Uniqueness: (4-Methylphenyl)methyl chloroformate is unique due to the presence of the methyl group, which can influence the reactivity and steric properties of the compound. This can be advantageous in certain synthetic applications where selective reactivity is desired .
Propiedades
Fórmula molecular |
C9H9ClO2 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
(4-methylphenyl)methyl carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3 |
Clave InChI |
SHZSTUDDHRIOCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)
![6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8741864.png)
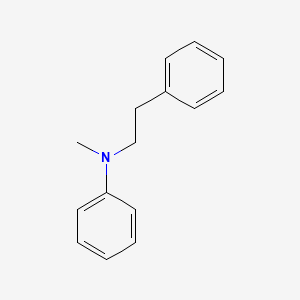
![4-Chloro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B8741874.png)
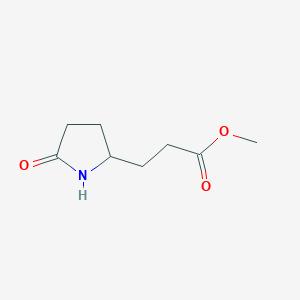
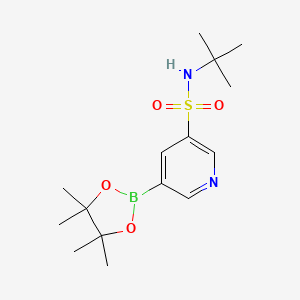
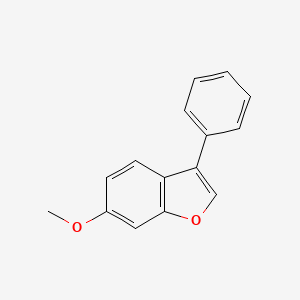
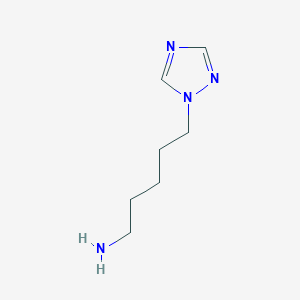
![Ethanone, 1-[4-(2-propynylamino)phenyl]-](/img/structure/B8741913.png)
